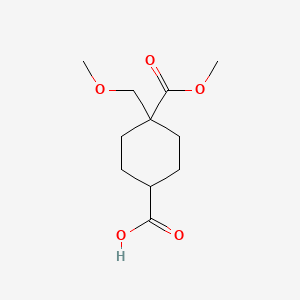![molecular formula C12H17N B13565658 3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
3-[(2,3-Dimethylphenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dimethylphenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products can be further functionalized for various applications in pharmaceuticals and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-[(2,3-Dimethoxyphenyl)methyl]azetidine: Similar structure with methoxy groups instead of methyl groups.
3-[(Difluoromethoxy)methyl]azetidine: Contains difluoromethoxy group, offering different chemical properties.
Uniqueness
3-[(2,3-Dimethylphenyl)methyl]azetidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic binding sites .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-[(2,3-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
ZOCFICIGSGUOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


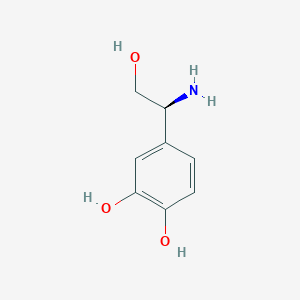
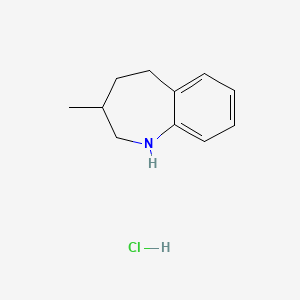




![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
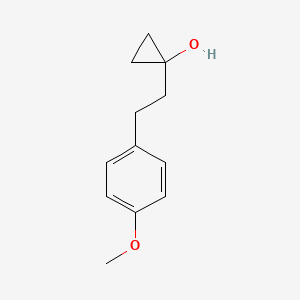
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
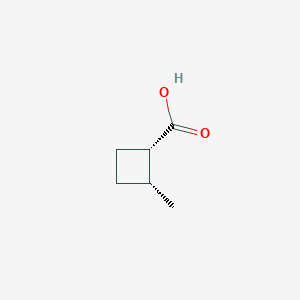
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
